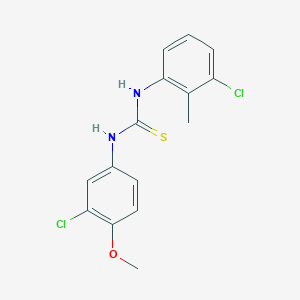
N-(4-methylbenzyl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylbenzyl)-3-nitrobenzamide, also known as MNBA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. MNBA is a yellow powder with a molecular formula of C14H12N2O3 and a molecular weight of 256.26 g/mol.
Wirkmechanismus
The exact mechanism of action of N-(4-methylbenzyl)-3-nitrobenzamide is not fully understood. However, studies have suggested that N-(4-methylbenzyl)-3-nitrobenzamide may exert its effects through the inhibition of certain enzymes or signaling pathways. For example, N-(4-methylbenzyl)-3-nitrobenzamide was found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(4-methylbenzyl)-3-nitrobenzamide was also shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects
N-(4-methylbenzyl)-3-nitrobenzamide has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and antitumor activities, N-(4-methylbenzyl)-3-nitrobenzamide has been found to have antioxidant properties. N-(4-methylbenzyl)-3-nitrobenzamide was also shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, N-(4-methylbenzyl)-3-nitrobenzamide was found to have a protective effect on liver function in a rat model of liver injury.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methylbenzyl)-3-nitrobenzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a wide range of biological activities. However, N-(4-methylbenzyl)-3-nitrobenzamide also has some limitations. For example, its mechanism of action is not fully understood, and its potential toxicity and side effects have not been thoroughly investigated.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-methylbenzyl)-3-nitrobenzamide. One area of interest is the development of N-(4-methylbenzyl)-3-nitrobenzamide derivatives with improved pharmacological properties. Another potential direction is the investigation of N-(4-methylbenzyl)-3-nitrobenzamide's effects on other diseases, such as neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action and potential toxicity of N-(4-methylbenzyl)-3-nitrobenzamide.
Conclusion
In conclusion, N-(4-methylbenzyl)-3-nitrobenzamide is a chemical compound with potential applications in the field of medicine. Its synthesis method is relatively straightforward, and it has been shown to have a range of biological activities, including anti-inflammatory, antitumor, and antioxidant effects. However, further research is needed to fully understand its mechanism of action and potential toxicity.
Synthesemethoden
N-(4-methylbenzyl)-3-nitrobenzamide can be synthesized through a multi-step process starting with the reaction of 4-methylbenzylamine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain N-(4-methylbenzyl)-3-nitrobenzamide in a high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(4-methylbenzyl)-3-nitrobenzamide has been studied for its potential applications in the treatment of various diseases. One study found that N-(4-methylbenzyl)-3-nitrobenzamide exhibited anti-inflammatory effects in a mouse model of acute lung injury. Another study showed that N-(4-methylbenzyl)-3-nitrobenzamide had antitumor activity against human gastric cancer cells. N-(4-methylbenzyl)-3-nitrobenzamide has also been investigated for its potential as an antifungal agent.
Eigenschaften
IUPAC Name |
N-[(4-methylphenyl)methyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-11-5-7-12(8-6-11)10-16-15(18)13-3-2-4-14(9-13)17(19)20/h2-9H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVRZMVJNMSUCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzyl)-3-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[4-(benzoylamino)-3-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5853664.png)
![5-[(4-methoxybenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5853667.png)
![4-[(4-methoxy-3-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5853676.png)

![1-(2-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5853697.png)
![2-chloro-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide](/img/structure/B5853698.png)


![4-[(3-formylphenoxy)methyl]benzoic acid](/img/structure/B5853716.png)

![N-(2,4-difluorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5853726.png)
